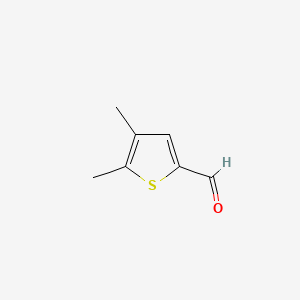

4,5-Dimethylthiophene-2-carboxaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dimethylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-5-3-7(4-8)9-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBBXKVGLJSGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370042 | |

| Record name | 4,5-Dimethylthiophene-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5928-48-3 | |

| Record name | 4,5-Dimethylthiophene-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dimethylthiophene-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Dimethylthiophene-2-carboxaldehyde from 2,3-Dimethylthiophene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,5-dimethylthiophene-2-carboxaldehyde, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is the Vilsmeier-Haack formylation of 2,3-dimethylthiophene, a robust and widely adopted method for this transformation. This guide will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that influence the reaction's success. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of this compound

This compound is a derivatized thiophene compound that serves as a crucial intermediate in the synthesis of a variety of organic molecules.[1] Its utility spans the creation of novel amines, azomethines, and more complex heterocyclic systems. The presence of the aldehyde functional group, coupled with the substituted thiophene ring, provides a versatile scaffold for further chemical modifications, making it a molecule of significant interest in the development of new pharmaceuticals and functional materials.

The Synthetic Pathway: Vilsmeier-Haack Formylation of 2,3-Dimethylthiophene

The most direct and efficient method for the synthesis of this compound from 2,3-dimethylthiophene is the Vilsmeier-Haack reaction.[2] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as thiophene, using a Vilsmeier reagent.[3][4] The Vilsmeier reagent is typically generated in situ from a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5][6]

Understanding the Core Chemistry: Reactivity and Regioselectivity

Thiophene is an electron-rich heteroaromatic compound that readily undergoes electrophilic aromatic substitution.[7] The sulfur atom in the thiophene ring can stabilize the intermediate carbocation formed during the reaction through resonance. In the case of 2,3-dimethylthiophene, the two methyl groups are electron-donating, further activating the thiophene ring towards electrophilic attack.

The regioselectivity of the Vilsmeier-Haack reaction on substituted thiophenes is a critical consideration. Electrophilic substitution on the thiophene ring preferentially occurs at the α-position (C2 or C5) over the β-position (C3 or C4) because the intermediate σ-complex formed by attack at the α-position is more resonance-stabilized.[7] For 2,3-dimethylthiophene, the potential sites for formylation are the C5 and C4 positions. However, the directing effects of the methyl groups and the inherent preference for α-substitution strongly favor formylation at the C5 position, leading to the desired product, this compound.

The Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through a well-established multi-step mechanism:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5][6][8]

-

Electrophilic Aromatic Substitution: The electron-rich π-system of the 2,3-dimethylthiophene ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack, directed to the C5 position, disrupts the aromaticity of the thiophene ring and forms an iminium ion intermediate.[8]

-

Hydrolysis: The reaction mixture is then subjected to an aqueous workup. The iminium ion intermediate is hydrolyzed to yield the final product, this compound.[5]

Visualizing the Mechanism

Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure for the Vilsmeier-Haack formylation of 2,3-dimethylthiophene. Researchers should optimize reaction conditions based on their specific laboratory setup and desired scale.

Materials and Reagents:

-

2,3-Dimethylthiophene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Deionized water

-

Diethyl ether or other suitable extraction solvent

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

-

Formation of Vilsmeier Reagent: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Addition of Substrate: Dissolve 2,3-dimethylthiophene in a minimal amount of anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

Reaction Progression: After the addition of the thiophene derivative, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 7. Extract the aqueous layer multiple times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data and Characterization

| Parameter | Value | Reference |

| Molecular Formula | C₇H₈OS | [1] |

| Molecular Weight | 140.20 g/mol | [1] |

| CAS Number | 5928-48-3 | [1] |

| Appearance | Colorless to yellow liquid | |

| Purity (typical) | >97% | [1] |

Successful synthesis should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final product.

Conclusion

The Vilsmeier-Haack reaction provides a reliable and efficient method for the synthesis of this compound from 2,3-dimethylthiophene. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently obtain high yields of the desired product. This technical guide serves as a foundational resource for scientists and professionals engaged in the synthesis and application of novel thiophene-based compounds.

References

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

-

Zeitschrift für Naturforschung B. Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Available from: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

Journal of the Chemical Society C: Organic. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

-

Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. Synthesis of push-pull system containing dibenzoheterocycles / triphenylamine tethered benzo[c]thiophenes. Available from: [Link]

-

RSC Advances. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]

-

ResearchGate. 2.5.7 Formylation and the Vilsmeier Reagent. Available from: [Link]

-

Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-(5-chloro-2-phenoxyphenyl)-3,4-dihydroisoquinolin-1-yl)methylene)malononitrile and some of its reactions. Available from: [Link]

-

LookChem. Cas 13679-70-4,5-Methylthiophene-2-carboxaldehyde. Available from: [Link]

-

ResearchGate. Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study | Request PDF. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Available from: [Link]

-

Wikipedia. Thiophene-2-carboxaldehyde. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

An In-Depth Technical Guide to the Vilsmeier-Haack Formylation of 2,3-Dimethylthiophene

This guide provides a comprehensive technical overview of the Vilsmeier-Haack reaction, specifically its application to the formylation of 2,3-dimethylthiophene. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the underlying mechanistic principles, provides a field-proven experimental protocol, and discusses the significance of the resulting aldehyde as a synthetic intermediate.

Introduction: The Strategic Importance of Formylated Thiophenes

The Vilsmeier-Haack reaction is a robust and widely utilized method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2][3] This transformation is of paramount importance in synthetic organic chemistry, as the resulting aldehydes are versatile precursors for a vast array of more complex molecular architectures.[4]

Among heterocyclic scaffolds, the thiophene nucleus is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[5][6][7] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring make it a cornerstone in drug design.[6] The formylation of substituted thiophenes, such as 2,3-dimethylthiophene, provides a direct route to key intermediates for the synthesis of novel therapeutic agents and advanced functional materials.[8]

Part 1: The Vilsmeier Reagent: Unmasking the Electrophile

The cornerstone of the Vilsmeier-Haack reaction is the electrophilic species known as the Vilsmeier reagent.[9] This reagent is not typically isolated but is generated in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[10]

The reaction between DMF and POCl₃ produces a highly reactive chloroiminium salt, specifically the N,N-dimethylchloromethyleneiminium ion.[3][11] This cation is the active electrophile that attacks the electron-rich thiophene ring.[11] While various structures for the intermediate adduct have been proposed, NMR studies confirm the prevalence of the imidoyl chloride salt structure.[1]

Part 2: The Reaction Mechanism: A Study in Regioselectivity

The formylation of 2,3-dimethylthiophene is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The thiophene ring is inherently electron-rich and more reactive than benzene, readily undergoing substitution.[12]

Causality of Regioselectivity:

The regiochemical outcome of the reaction is dictated by the electronic and steric properties of the substrate.

-

Inherent Reactivity of Thiophene: Electrophilic attack on thiophene preferentially occurs at the α-positions (C2 and C5) over the β-positions (C3 and C4). This is because the intermediate carbocation (σ-complex) formed upon α-attack is stabilized by three resonance structures, whereas the intermediate from β-attack is stabilized by only two.[12]

-

Directing Effects of Methyl Groups: The two methyl groups at the C2 and C3 positions are electron-donating groups (EDGs) via hyperconjugation. They activate the thiophene ring by increasing its electron density, further facilitating electrophilic attack.

-

Steric Hindrance: The C4 position is sterically hindered by the adjacent methyl group at C3.

The overall mechanism proceeds in three key stages:

-

Electrophilic Attack: The π-system of the 2,3-dimethylthiophene ring attacks the electrophilic carbon of the Vilsmeier reagent.

-

Aromaticity Restoration: A base (such as DMF or the chloride anion) abstracts a proton from the C5 position, restoring the aromaticity of the thiophene ring and forming an iminium salt intermediate.[10]

-

Hydrolysis: During aqueous workup, the iminium salt is readily hydrolyzed to yield the final product, 2,3-dimethylthiophene-5-carbaldehyde.[2][3]

Part 3: Experimental Protocol and Process Optimization

The following protocol is a self-validating system, incorporating standard practices for moisture control and temperature management critical for the successful synthesis and high yield of the target compound.

Step-by-Step Experimental Protocol

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried and the system is inerted with dry nitrogen.

-

Reagent Preparation (Vilsmeier Reagent Formation):

-

To the reaction flask, add anhydrous N,N-dimethylformamide (DMF) (1.5-2.0 equivalents).

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1-1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[13]

-

Stir the resulting mixture at 0 °C for 30-60 minutes. A pale yellow to white precipitate of the Vilsmeier reagent may form.

-

-

Substrate Addition and Reaction:

-

Dissolve 2,3-dimethylthiophene (1.0 equivalent) in a minimal amount of an inert solvent like 1,2-dichloroethane or add it neat if it is a liquid.

-

Add the substrate solution to the Vilsmeier reagent mixture dropwise at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. The optimal temperature and time depend on the substrate's reactivity and should be monitored by TLC or GC-MS.[10] A typical reaction time is 2-6 hours.

-

-

Workup and Isolation:

-

Cool the reaction mixture back to 0 °C.

-

Carefully pour the mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium acetate or sodium hydroxide until the pH is approximately 6-7.[11]

-

Stir the mixture for an additional 30 minutes to ensure complete hydrolysis of the iminium intermediate.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 2,3-dimethylthiophene-5-carbaldehyde.

-

Data Presentation: Reaction Parameters and Characterization

| Parameter | Condition/Value | Rationale & Field Insights |

| Substrate | 2,3-Dimethylthiophene | An electron-rich heterocycle, highly activated towards SEAr. |

| Reagents | POCl₃ / DMF | Standard, cost-effective choice for generating the Vilsmeier reagent.[1] |

| Stoichiometry | 1.1-1.5 eq. of Vilsmeier Reagent | A slight excess of the reagent ensures complete conversion of the substrate. |

| Temperature | 0 °C (addition), 60-80 °C (reaction) | Low initial temperature controls the exothermic formation of the reagent; heating drives the substitution on the activated thiophene ring.[10] |

| Reaction Time | 2-6 hours | Monitor by TLC to determine completion and avoid side-product formation. |

| Typical Yield | 70-85% | Yields are generally good to excellent for activated thiophenes. |

| Product (CAS) | 2,3-dimethylthiophene-5-carbaldehyde | N/A |

| Appearance | Pale yellow oil or low-melting solid | |

| ¹H NMR (CDCl₃) | δ ~9.8 (s, 1H, -CHO), ~7.5 (s, 1H, H-4), ~2.5 (s, 3H, -CH₃), ~2.3 (s, 3H, -CH₃) | Inferred from similar structures like 5-methylthiophene-2-carboxaldehyde.[14] |

| IR (KBr, cm⁻¹) | ~1670 (C=O stretch, aldehyde) | Strong carbonyl absorption is characteristic. |

Experimental Workflow Diagram

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eprajournals.com [eprajournals.com]

- 9. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. znaturforsch.com [znaturforsch.com]

- 14. 5-Methylthiophene-2-carboxaldehyde(13679-70-4) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Data of 4,5-Dimethylthiophene-2-carboxaldehyde

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4,5-Dimethylthiophene-2-carboxaldehyde (CAS No. 5928-48-3). Intended for researchers, chemists, and drug development professionals, this document synthesizes predictive data with established principles of spectroscopic interpretation. Due to a scarcity of published experimental spectra for this specific molecule, this guide leverages data from structurally analogous compounds to provide a robust, predictive framework for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles. Each section details the causality behind spectral features and provides field-proven, step-by-step protocols for data acquisition, ensuring both technical accuracy and practical utility.

Introduction and Molecular Structure

This compound is a substituted five-membered heterocyclic aromatic compound. Its structure, featuring a thiophene ring with methyl groups at the C4 and C5 positions and a carboxaldehyde group at the C2 position, makes it a valuable building block in medicinal chemistry and materials science. An accurate understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification.

This guide addresses the current gap in publicly available, peer-reviewed spectroscopic data by presenting a detailed, predictive analysis grounded in the well-documented spectral properties of related thiophene derivatives.[1][2] By understanding the electronic effects of the methyl and aldehyde substituents, we can confidently forecast the chemical shifts, vibrational frequencies, and fragmentation patterns for the title compound.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show three distinct signals: a singlet for the aldehyde proton, a singlet for the lone thiophene ring proton, and two singlets for the non-equivalent methyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Data |

| ~9.85 | Singlet (s) | 1H | Aldehyde (CHO) | The aldehyde proton is strongly deshielded by the carbonyl group and the aromatic ring. Its chemical shift is comparable to that of thiophene-2-carbaldehyde (δ 9.95 ppm).[3] |

| ~7.50 | Singlet (s) | 1H | Thiophene (H-3) | This sole aromatic proton is deshielded by the ring current. In 5-methylthiophene-2-carboxaldehyde, the H-3 proton appears at δ 7.61 ppm.[4] The presence of an additional methyl group at C4 may cause a slight upfield shift. |

| ~2.50 | Singlet (s) | 3H | Methyl (5-CH₃) | The methyl group at C5 is adjacent to the sulfur atom. Its shift is predicted based on values for similar substituted thiophenes.[5] |

| ~2.25 | Singlet (s) | 3H | Methyl (4-CH₃) | The methyl group at C4 is adjacent to the only ring proton. It is expected to be slightly upfield compared to the 5-CH₃ due to its position relative to the aldehyde.[6] |

Causality in ¹H NMR Predictions

The predicted chemical shifts are based on established principles of proton NMR spectroscopy:

-

Anisotropy: The aldehyde proton experiences significant deshielding from the magnetic anisotropy of the C=O double bond, placing it far downfield.

-

Aromaticity: The thiophene ring proton (H-3) is located within the deshielding region of the aromatic ring current, resulting in a downfield shift typical for aromatic protons.[5]

-

Substituent Effects: The electron-withdrawing nature of the carboxaldehyde group deshields the adjacent ring proton. The electron-donating methyl groups cause a slight shielding effect on the ring, influencing the precise shift of H-3. The two methyl groups are in different chemical environments and are therefore expected to have slightly different chemical shifts.

Experimental Protocol for ¹H NMR Data Acquisition

This protocol describes a self-validating system for obtaining a high-resolution ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.[7]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃), a solvent chosen for its ability to dissolve a wide range of organic compounds and for its single, well-defined residual solvent peak (δ ~7.26 ppm).[8][9]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at δ 0.00 ppm for accurate chemical shift calibration.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.[10]

-

Cap the NMR tube securely. The final solution height should be approximately 4-5 cm to ensure it is within the detection region of the spectrometer's coils.[9]

-

-

Instrument Setup and Data Acquisition (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃. This step is crucial for field stability during the experiment.

-

Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks.[9]

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A typical acquisition involves 16-32 scans with a relaxation delay of 1-2 seconds to ensure a good signal-to-noise ratio.[6]

-

Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phasing and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative proton ratios.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Data |

| ~183 | Aldehyde (C=O) | The carbonyl carbon is highly deshielded, appearing far downfield. This is consistent with thiophene-2-carbaldehyde (δ 183.1 ppm).[3] |

| ~148 | Thiophene (C5) | Carbons bearing substituents are typically downfield. The C5 carbon is attached to a methyl group and is adjacent to the sulfur atom. |

| ~145 | Thiophene (C2) | The C2 carbon, bonded to the electron-withdrawing aldehyde group, is significantly deshielded. Data for 5-methylthiophene-2-carboxaldehyde shows the C2 at δ 151.6 ppm.[11] |

| ~140 | Thiophene (C4) | The C4 carbon is also substituted with a methyl group. Its chemical environment is distinct from C5. |

| ~135 | Thiophene (C3) | This is the only carbon in the thiophene ring bonded to a hydrogen. Its shift is influenced by the adjacent aldehyde and methyl groups.[12][13] |

| ~15.5 | Methyl (5-CH₃) | Aliphatic carbons appear in the upfield region of the spectrum. This value is typical for a methyl group on an aromatic ring.[14] |

| ~14.0 | Methyl (4-CH₃) | Expected to have a slightly different chemical shift from the 5-CH₃ due to the different electronic environment. |

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR spectroscopy can be used. A higher concentration (20-50 mg) is often beneficial due to the lower natural abundance of the ¹³C isotope (1.1%).[10]

-

Instrument Setup and Data Acquisition (101 MHz Spectrometer):

-

Use the same locked and shimmed sample from the ¹H NMR experiment.

-

Acquire the spectrum using a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.[6]

-

Set a wider spectral width (e.g., 0-200 ppm) compared to ¹H NMR.[15]

-

A significantly larger number of scans (e.g., 512 to 2048) is required to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the spectrum using the residual solvent signal (CDCl₃ at δ 77.16 ppm).[16]

-

Infrared (IR) Spectroscopy

Predicted IR Spectral Data

The IR spectrum will be dominated by a strong carbonyl stretch, along with characteristic C-H and aromatic ring vibrations.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Data |

| ~2820, ~2720 | Medium, Weak | C-H Stretch | Aldehydic C-H stretching vibrations. These two bands are highly diagnostic for aldehydes.[17] |

| ~1675 | Strong | C=O Stretch | Conjugated aldehyde carbonyl stretch. Conjugation with the thiophene ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[18][19] Aromatic aldehydes typically absorb in the 1710-1685 cm⁻¹ range.[17] |

| ~1500-1400 | Medium | C=C Stretch | Aromatic ring stretching vibrations of the thiophene core.[20] |

| ~850 | Medium | C-H Bend | Out-of-plane bending for the single C-H bond on the substituted thiophene ring. |

Experimental Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable technique that requires minimal sample preparation.[21][22]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or ZnSe) is clean. Wipe it with a soft tissue soaked in a volatile solvent like isopropanol and allow it to dry completely.[23]

-

-

Background Collection:

-

With the clean, empty crystal, collect a background spectrum. This is a critical step to subtract the absorbance from the atmosphere (CO₂, H₂O) and the instrument itself.

-

-

Sample Analysis:

-

Place a single drop of liquid this compound directly onto the center of the ATR crystal.[24]

-

If the sample is a solid, place a small amount on the crystal and apply pressure using the built-in press to ensure good contact between the sample and the crystal surface.[21]

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

After the measurement, wipe the sample off the crystal using a tissue and clean with an appropriate solvent.[25]

-

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that causes significant fragmentation, providing a molecular fingerprint that is useful for structural elucidation.[26][27]

| m/z (mass-to-charge) | Predicted Relative Abundance | Assignment | Rationale |

| 140 | High | [M]⁺˙ (Molecular Ion) | Represents the intact molecule that has lost one electron. The calculated exact mass for C₇H₈OS is 140.0296. The presence of the aromatic ring provides stability, leading to an abundant molecular ion peak.[28] |

| 139 | High | [M-H]⁺ | Loss of the aldehydic hydrogen radical, forming a stable acylium cation. This is a very common fragmentation pattern for aldehydes. |

| 125 | Medium | [M-CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 111 | High | [M-CHO]⁺ | Loss of the formyl radical (•CHO, 29 Da) via cleavage of the C-C bond between the ring and the carbonyl group.[29] |

| 97 | Medium | [C₅H₅S]⁺ | Further fragmentation, possibly loss of acetylene from the [M-CH₃]⁺ ion. |

Experimental Protocol for EI-MS Data Acquisition

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

-

Sample Introduction: The sample, typically dissolved in a volatile solvent, is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system which separates it from other components. The sample is then vaporized in a heated inlet.[30]

-

Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[31] This collision ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion ([M]⁺˙).[32]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ions to break apart into smaller, charged fragments and neutral radicals. This fragmentation pattern is characteristic of the molecule's structure.[33]

-

Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions strike a detector, which generates an electrical signal proportional to the number of ions. The instrument's software plots the signal intensity versus the m/z ratio to generate the mass spectrum.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic analysis of this compound. By applying fundamental principles and leveraging comparative data from analogous structures, we have detailed the expected ¹H NMR, ¹³C NMR, IR, and MS spectra. The included experimental protocols offer a standardized, reliable approach for acquiring high-quality data. This document serves as an essential resource for any scientist working with this compound, enabling confident structural verification and characterization in the absence of a published reference standard.

References

-

JEOL. NMR Sample Preparation. [Link]

-

Hornak, J. P. Sample Preparation. Rochester Institute of Technology. [Link]

-

University of York. Preparing an NMR sample. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

Goddu, R. O. Determination of Aromatic Aldehydes by Near-Infrared Spectrophotometry. Analytical Chemistry. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Smith, B. C. The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

-

ResearchGate. Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). [Link]

-

University College London. Sample Preparation. [Link]

-

Srivastava, V. Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Al-Yasari, R. K. Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Stenutz, R. NMR chemical shift prediction of thiophenes. [Link]

-

Sone, T., & Matsuki, Y. The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan. [Link]

-

Abraham, R. J., & Sancassan, F. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

-

ResearchGate. 1H solution NMR spectra of (a) thiophene[8]Rotaxane and (b) polythiophene polyrotaxane. [Link]

-

Emory University. Mass Spectrometry Ionization Methods. [Link]

-

Buntinx, G., et al. Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. The Journal of Physical Chemistry A. [Link]

-

Dunsch, L., et al. Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. ChemPhysChem. [Link]

-

Wikipedia. Electron ionization. [Link]

-

Page, T. F., et al. The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. [Link]

-

ResearchGate. 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. [Link]

-

Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

-

Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Zaleski, D. P., et al. Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. The Journal of Chemical Physics. [Link]

-

Bruker. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

- Virginia Tech.

-

Supporting Information for: Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Clark, J. fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Al-Wahaibi, L. H., et al. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E. [Link]

Sources

- 1. jchps.com [jchps.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. 5-Methylthiophene-2-carboxaldehyde(13679-70-4) 1H NMR spectrum [chemicalbook.com]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scribd.com [scribd.com]

- 8. sites.bu.edu [sites.bu.edu]

- 9. depts.washington.edu [depts.washington.edu]

- 10. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 11. 5-Methylthiophene-2-carboxaldehyde(13679-70-4) 13C NMR spectrum [chemicalbook.com]

- 12. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 21. agilent.com [agilent.com]

- 22. youtube.com [youtube.com]

- 23. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 24. drawellanalytical.com [drawellanalytical.com]

- 25. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 26. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 27. Electron ionization - Wikipedia [en.wikipedia.org]

- 28. chemguide.co.uk [chemguide.co.uk]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. bitesizebio.com [bitesizebio.com]

- 33. whitman.edu [whitman.edu]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4,5-Dimethylthiophene-2-carboxaldehyde

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4,5-Dimethylthiophene-2-carboxaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The document offers an in-depth examination of the theoretical principles governing the chemical shifts and coupling patterns observed in the spectrum. Authored for researchers, scientists, and professionals in drug development, this guide explains the causal relationships behind spectral features, providing predictive insights and a robust experimental protocol for accurate data acquisition. The content is grounded in authoritative spectroscopic principles to ensure scientific integrity and practical utility in a laboratory setting.

Introduction: Significance and Spectroscopic Characterization

This compound is a substituted thiophene derivative of significant interest in organic synthesis. Its structure, featuring an aldehyde group and two methyl groups on a thiophene ring, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and organic electronic materials. The precise structural elucidation of this and related compounds is paramount for quality control, reaction monitoring, and final product verification.

Among the array of analytical techniques available, ¹H NMR spectroscopy stands out as the most powerful tool for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. This guide will deconstruct the ¹H NMR spectrum of this compound, offering a predictive analysis grounded in fundamental principles and providing a practical framework for its experimental acquisition and interpretation.

Theoretical Principles and Structural Analysis

The ¹H NMR spectrum of this compound is dictated by the unique electronic environment of the thiophene ring, which is influenced by the electron-withdrawing aldehyde group and the electron-donating methyl groups. Key factors that determine the appearance of the spectrum include chemical shift, spin-spin coupling, and integration.[1][2]

Molecular Structure and Proton Environments

The molecule has four distinct proton environments, which will give rise to four unique signals in the ¹H NMR spectrum.

-

Aldehyde Proton (CHO): The proton attached to the carbonyl carbon.

-

Thiophene Ring Proton (H-3): The sole proton directly attached to the thiophene ring.

-

4-Methyl Protons (4-CH₃): The three protons of the methyl group at position 4.

-

5-Methyl Protons (5-CH₃): The three protons of the methyl group at position 5.

Below is a diagram illustrating the molecular structure and the distinct proton environments.

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Detailed Step-by-Step Methodology

-

Sample Preparation :

-

Accurately weigh 5-25 mg of this compound into a clean, dry vial. [3][4][5] * Add approximately 0.75 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), which is a standard choice for many organic compounds. [6]Ensure the solvent contains an internal standard, typically Tetramethylsilane (TMS) at 0.03-0.05% v/v, for chemical shift referencing (δ = 0.00 ppm). [3] * Ensure the sample is fully dissolved. Gentle vortexing may be required. If any particulate matter remains, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality NMR tube. [4][6] * Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field. [3] * Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and improves spectral resolution.

-

Set the appropriate acquisition parameters for a standard ¹H experiment (e.g., a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans, typically 8 to 16, to achieve a good signal-to-noise ratio).

-

-

Data Processing and Analysis :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and upright).

-

Apply a baseline correction to ensure the flat regions of the spectrum are at zero intensity.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or using the residual solvent peak as a secondary reference (e.g., CHCl₃ at δ 7.26 ppm). [3] * Integrate the signals and normalize the values to obtain the relative proton ratios.

-

Analyze the chemical shifts, integration values, and coupling patterns to assign the peaks to the specific protons in the molecule.

-

Conclusion

The ¹H NMR spectrum of this compound provides a distinct and interpretable fingerprint of its molecular structure. A predictive analysis indicates four primary signals corresponding to the aldehyde, thiophene ring, and two methyl group protons, each with characteristic chemical shifts and multiplicities. The highly deshielded aldehyde proton signal above 9 ppm serves as a key diagnostic peak. By following the robust experimental protocol outlined in this guide, researchers can reliably obtain high-quality spectra, enabling unambiguous structural confirmation and purity assessment, which are critical steps in drug discovery and materials science research.

References

-

University of Minnesota Twin Cities, College of Science and Engineering. (n.d.). NMR Sample Preparation. Retrieved from University of Minnesota website. [Link]

-

Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from Iowa State University website. [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. [Link]

-

Royal Society of Chemistry. (2019). Supporting Information: Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones. [Link]

-

Sheedy, J. R., Ebeling, P. R., Gooley, P. R., & McConville, M. J. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-265. [Link]

-

Online Organic Chemistry Tutor. (n.d.). Factors Affecting Chemical Shift in Proton NMR Spectroscopy. [Link]

-

Scribd. (n.d.). Factors Influencing Chemical Shifts in NMR. [Link]

-

Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes. (n.d.). [Source not explicitly named, data from a supporting information document]. [Link]

-

Abraham, R. J. (n.d.). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shifts. Retrieved from Oregon State University website. [Link]

-

YouTube. (2021, March 10). Factors Affecting Chemical Shift. [Link]

-

Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

Slideshare. (n.d.). Factors affecting chemical shift. [Link]

-

University College London. (n.d.). Chemical shifts. [Link]

-

Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. (n.d.). [Source not explicitly named, data from a research paper]. [Link]

-

Chemistry Connected. (n.d.). NMR shifts 1H-general. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. [Link]

-

Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. (n.d.). [Source not explicitly named, data from a research paper]. [Link]

-

ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... [Link]

-

SpectraBase. (n.d.). Thiophene-2,5-dicarbaldehyde. [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. [Link]

-

MDPI. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Molecules, 28(24), 8033. [Link]

-

ChemRxiv. (2023). Correlation Between NMR Coupling Constants and σ-Donating Properties of N-Heterocyclic Carbenes and Their Derivatives. [Link]

-

ResearchGate. (2025). Long-range coupling constants for ¹³C nuclei in phenyl-X-R (X = O,S,Se,Te) derivatives. Internal rotational information. [Link]

Sources

- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 2. scribd.com [scribd.com]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. scribd.com [scribd.com]

- 6. How To [chem.rochester.edu]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4,5-Dimethylthiophene-2-carboxaldehyde

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4,5-Dimethylthiophene-2-carboxaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predictive analysis, and practical considerations for the structural elucidation of this heterocyclic compound. Thiophene derivatives are significant building blocks in medicinal chemistry and materials science, making a thorough understanding of their structural characterization paramount.[1]

Introduction: The Role of ¹³C NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds.[1] For heterocyclic systems like thiophene, ¹³C NMR spectroscopy provides a direct probe into the electronic environment of each carbon atom within the molecule. The chemical shift (δ) of each carbon is highly sensitive to factors such as hybridization, substituent effects, and electron density distribution, offering profound insights into the molecule's structure and reactivity.[1][2] In the context of this compound, ¹³C NMR allows for the unambiguous assignment of all seven carbon atoms, confirming the substitution pattern and providing valuable electronic information.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion of the ¹³C NMR data, the carbon atoms of this compound are numbered as illustrated in the diagram below. This standardized numbering is essential for the correct assignment of chemical shifts.

Caption: Molecular structure of this compound with IUPAC numbering for ¹³C NMR assignment.

Predicted ¹³C NMR Chemical Shifts: A Substituent Effect Analysis

The carboxaldehyde group at the C2 position is a strong electron-withdrawing group, which will significantly deshield the carbonyl carbon (C6) and the carbon to which it is attached (C2). The methyl groups at C4 and C5 are electron-donating groups, which will shield the carbons they are attached to (C4 and C5) and, to a lesser extent, the other ring carbons.

Below is a table summarizing the predicted ¹³C NMR chemical shifts for this compound in a standard NMR solvent such as deuterochloroform (CDCl₃). These predictions are based on data from similar substituted thiophenes.[3][4]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | 140-145 | Attached to the electron-withdrawing aldehyde group, leading to a downfield shift. |

| C3 | 135-140 | Adjacent to the C2-aldehyde, experiencing some deshielding. |

| C4 | 138-143 | Attached to a methyl group and part of the substituted ring system. |

| C5 | 145-150 | Attached to a methyl group and adjacent to the sulfur atom. |

| C6 (CHO) | 180-185 | Carbonyl carbon, characteristically found in the far downfield region.[6][7] |

| C7 (CH₃) | 14-18 | Typical range for a methyl group attached to an aromatic ring. |

| C8 (CH₃) | 14-18 | Typical range for a methyl group attached to an aromatic ring. |

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This procedure is designed to ensure accurate chemical shift determination and optimal signal-to-noise ratio.

Workflow for NMR Data Acquisition and Analysis

Caption: A comprehensive workflow for the acquisition and analysis of a ¹³C NMR spectrum.[1]

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties and its single carbon signal at ~77.16 ppm, which can be used as a secondary reference.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for calibrating the chemical shift scale to 0.00 ppm.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Set the appropriate acquisition parameters for a ¹³C NMR experiment. A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.[1]

-

A spectral width of approximately 220 ppm is typically sufficient.[1]

-

Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.[1]

-

A relaxation delay of 2-5 seconds between scans is recommended to ensure full relaxation of all carbon nuclei, which is crucial for accurate integration if needed (though typically not for simple peak identification).[1]

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Identify and assign each peak in the spectrum based on the predicted chemical shifts and general knowledge of ¹³C NMR spectroscopy.

-

Interpretation and Justification of Chemical Shifts

The predicted chemical shifts in the table above are a direct consequence of the electronic environment of each carbon atom.

-

Carbonyl Carbon (C6): The C6 carbon of the aldehyde group is double-bonded to an electronegative oxygen atom, which strongly deshields it, resulting in a chemical shift in the far downfield region of the spectrum (180-185 ppm).[6][7] This signal is typically sharp and easily identifiable.

-

Thiophene Ring Carbons (C2, C3, C4, C5):

-

C2 and C5: These carbons are adjacent to the heteroatom (sulfur) and generally appear at a lower field than C3 and C4 in unsubstituted thiophene. The electron-withdrawing aldehyde at C2 will further deshield this carbon. The methyl group at C5, being electron-donating, will have a shielding effect, but its proximity to the sulfur atom will likely result in a net downfield position compared to C3 and C4.

-

C3 and C4: In the target molecule, C4 is directly attached to an electron-donating methyl group, which would cause an upfield shift relative to an unsubstituted position. C3 is adjacent to the aldehyde-bearing C2, which will cause some deshielding. The interplay of these effects will determine their final positions.

-

-

Methyl Carbons (C7 and C8): The C7 and C8 methyl carbons are in a typical aliphatic region, shifted slightly downfield due to their attachment to the aromatic thiophene ring. Their chemical shifts are expected to be very similar.

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the ¹³C NMR spectrum of this compound. By leveraging established principles of NMR spectroscopy and data from analogous compounds, we can confidently predict and interpret the chemical shifts for all carbon atoms in the molecule. The provided experimental protocol offers a reliable method for obtaining high-quality spectral data, which is essential for the rigorous structural confirmation required in modern chemical research and drug development.

References

- Sone, T., Takahashi, K., & Fujieda, K. (1975). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Magnetic Resonance in Chemistry, 7(11), 572-574.

- Fujieda, K., Takahashi, K., & Sone, T. (1974). The C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 47(9), 2333-2334.

- Satonaka, H., Abe, K., & Hirota, M. (1987). ¹³C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 60(3), 953-958.

- Silva, A. M. S., Pinto, D. C. G. A., & Elguero, J. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455.

-

Stenutz, R. NMR chemical shift prediction of thiophenes. [Link]

- Gronowitz, S., Johnson, I., & Hörnfeldt, A. B. (1975). ¹³C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Acta Chemica Scandinavica B, 29, 1-10.

- Al-Juboori, F. H. (2021). H.NMR-Spectrum of Heterocyclic Compound {2}.

- Bottino, F. A., Longo, M. L., Sciotto, D., & Torre, M. (1981). A simple ¹H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1208.

- Supporting Information for a chemical communication. Chem. Commun., 2014, 50, 2330–2333.

- Bhacca, N. S., & Williams, D. H. (1964). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 29(6), 1594-1598.

- Batterham, T. J. (1973). NMR Spectra of Simple Heterocycles. John Wiley and Sons.

- Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Form

- Joseph, S. M., et al. (2017). Synthesis, Spectral Characterization and Anticancer Studies of Some Metal(II) Complexes Derived from Imidazole-2-Carboxaldehyde With 2-Amino-3-Carboxyethyl-4,5-Dimethylthiophene. Oriental Journal of Chemistry, 33(3), 1473-1483.

- Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values.

- C13 NMR List of Chemical Shifts. University of California, Los Angeles.

- Natterstad, J. J. (1965). Solvent Effects on the C NMR Chemical Shift of Carbonyl Groups. University of California, Davis.

- Reich, H. J. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. University of Wisconsin.

- Maciel, G. E., & Ruben, G. C. (1965). Solvent Effects on the C¹³ Chemical Shift of the Carbonyl Group of Acetone. Journal of the American Chemical Society, 87(13), 2927-2930.

- Quora. Why is the ¹³C NMR signal caused by the aldehyde carbonyl carbon occur more downfield than those caused by the carboxylic acid carbon?.

- Oregon St

- Scribd. 13-C NMR Chemical Shift Table.

- Jones, C. D., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.

- Khan, K. M., et al. (2013).

- Tierney, J., et al. (2007). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Magnetic Resonance in Chemistry, 45(8), 655-660.

- ResearchGate. ¹³C NMR spectra assignment of title compound.

- Tierney, J., et al. (2013). Verifying the Predictability of ¹³C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). International Journal of Organic Chemistry, 3(4), 221-226.

- Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.

- Master Organic Chemistry.

- ChemicalBook. 5-Methylthiophene-2-carboxaldehyde(13679-70-4) ¹³C NMR spectrum.

- Master Organic Chemistry. (2022). 13-C NMR - How Many Signals.

- Al-Amiery, A. A., et al. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst.

- NMRS.io. ¹³C | THF-d8 | NMR Chemical Shifts.

- ChemicalBook. 2-Thiophenecarboxaldehyde(98-03-3) ¹³C NMR spectrum.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 6. C13 NMR List of Chemical Shifts [users.wfu.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

A Senior Application Scientist's Guide to the FT-IR Analysis of 4,5-Dimethylthiophene-2-carboxaldehyde

Abstract

This in-depth technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4,5-Dimethylthiophene-2-carboxaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a deep dive into the theoretical underpinnings and practical considerations essential for obtaining, interpreting, and validating high-quality FT-IR data for this substituted thiophene derivative. We will explore the nuanced interplay of the thiophene ring and the carboxaldehyde group, detailing the expected vibrational modes and their diagnostic significance. Furthermore, this guide presents a rigorous, field-proven methodology for sample preparation and spectral acquisition, ensuring data integrity and reproducibility.

Introduction: The Significance of Vibrational Spectroscopy in Thiophene Chemistry

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its biological activity and material properties are intrinsically linked to its molecular structure and the electronic interplay between the dimethylated thiophene ring and the aldehyde functional group. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the identity, assessing the purity, and elucidating the structural characteristics of this compound.

The power of FT-IR lies in its ability to probe the vibrational modes of a molecule. Each functional group possesses a unique set of vibrational frequencies (stretching, bending, wagging, etc.) that, when excited by infrared radiation, result in a characteristic absorption spectrum. This "molecular fingerprint" provides invaluable information about the compound's chemical architecture. For this compound, FT-IR analysis is critical for:

-

Structural Verification: Confirming the presence of the thiophene ring, the aldehyde group, and the methyl substituents.

-

Purity Assessment: Detecting the presence of impurities, such as starting materials or side-products from synthesis.

-

Reaction Monitoring: Tracking the progress of reactions involving the aldehyde or thiophene functionalities.

-

Polymorph and Isomer Differentiation: In some cases, distinguishing between different solid-state forms or positional isomers.

This guide will equip the reader with the necessary expertise to confidently apply FT-IR spectroscopy to the study of this compound.

Theoretical Framework: Predicting the Vibrational Landscape

A thorough understanding of the expected vibrational modes is paramount for accurate spectral interpretation. The FT-IR spectrum of this compound is a composite of the vibrations from the thiophene ring, the aldehyde group, and the methyl substituents, with subtle shifts arising from their electronic interactions.

The Thiophene Ring: A Heteroaromatic Signature

The vibrational modes of the thiophene ring are well-characterized and serve as a key diagnostic marker.[1] Based on studies of various thiophene derivatives, we can anticipate the following key absorptions[1][2][3]:

-

Aromatic C-H Stretching: A weak to medium band is expected in the region of 3100-3000 cm⁻¹ , characteristic of C-H bonds on an aromatic ring.

-

Ring C=C Stretching: Several bands of variable intensity are typically observed between 1600 cm⁻¹ and 1400 cm⁻¹ . These are due to the stretching vibrations of the carbon-carbon double bonds within the thiophene ring.

-

C-S Stretching: The stretching vibration of the carbon-sulfur bond in the thiophene ring can be more difficult to assign definitively due to its weaker intensity and coupling with other vibrations. It is generally expected to appear in the fingerprint region, broadly between 900 cm⁻¹ and 650 cm⁻¹ .[3]

-

C-H In-Plane and Out-of-Plane Bending: The in-plane bending vibrations of the remaining C-H bond on the thiophene ring are expected in the 1250-1050 cm⁻¹ region.[1] The out-of-plane bending vibrations are highly sensitive to the substitution pattern and are typically found in the 900-650 cm⁻¹ range.[1]

The Aldehyde Group: A Strong and Unmistakable Beacon

The carboxaldehyde group provides some of the most intense and diagnostically useful peaks in the spectrum.

-

C=O Stretching: A very strong and sharp absorption band is anticipated for the carbonyl (C=O) stretch. For aromatic aldehydes, where the carbonyl group is conjugated with the ring system, this peak is typically found in the range of 1710-1685 cm⁻¹ .[4] The conjugation in this compound is expected to lower the frequency from that of a saturated aliphatic aldehyde. For the closely related thiophene-2-carbaldehyde, this peak has been reported at 1665 cm⁻¹.[5]

-

Aldehydic C-H Stretching: This is a particularly useful diagnostic feature for aldehydes. Two weak to medium absorption bands are expected in the region of 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹ .[6] The presence of this pair of bands, often appearing as a doublet, is a strong indicator of an aldehyde functionality.[6] This phenomenon is often attributed to Fermi resonance between the C-H stretching fundamental and an overtone of a C-H bending vibration.[7]

The Methyl Substituents: Adding to the Complexity

The two methyl groups at the 4- and 5-positions of the thiophene ring will also contribute to the spectrum:

-

C-H Stretching: Asymmetric and symmetric stretching vibrations of the methyl C-H bonds will appear in the 3000-2850 cm⁻¹ region.

-

C-H Bending: Asymmetric and symmetric bending (scissoring) vibrations are expected around 1460 cm⁻¹ and 1375 cm⁻¹ , respectively.

The following diagram illustrates the logical flow for predicting the key FT-IR absorption regions for this compound.

Caption: Predicted FT-IR absorption regions for this compound.

Experimental Protocol: A Self-Validating System

The quality of the FT-IR spectrum is directly dependent on the meticulous execution of the experimental procedure. The following protocol is designed to be a self-validating system, minimizing common sources of error and ensuring reproducible results.

Sample Preparation: The Foundation of a Good Spectrum

For a solid sample like this compound, two primary methods of sample preparation are recommended: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Method 1: Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the sample in a dry, IR-transparent matrix.

Protocol:

-

Drying: Thoroughly dry high-purity, spectroscopy-grade KBr powder in an oven at 110°C for at least 4 hours to remove any adsorbed water. Store the dried KBr in a desiccator.

-

Grinding: In an agate mortar and pestle, grind a small amount of the dried KBr to a fine, consistent powder.

-

Sample Addition: Add approximately 1-2 mg of this compound to 100-200 mg of the ground KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Mixing: Gently but thoroughly grind the sample and KBr together until a homogeneous mixture is obtained. Work quickly to minimize moisture absorption.[8]

-

Pellet Formation: Transfer the mixture to a pellet die and press under a hydraulic press at approximately 8-10 metric tons for 1-2 minutes.[9]

-

Inspection: The resulting pellet should be thin and transparent. An opaque or cloudy pellet indicates poor mixing, excessive sample concentration, or moisture contamination.

Method 2: Attenuated Total Reflectance (ATR)-FTIR

ATR is a modern, rapid technique that requires minimal sample preparation.

Protocol:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This is a critical step to account for the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducible results.

-

Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

The following workflow diagram illustrates the decision-making process for sample preparation and the subsequent steps in data acquisition and analysis.

Caption: Workflow for FT-IR analysis of this compound.

Data Acquisition Parameters

For high-quality data, the following instrumental parameters are recommended:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)

-

Apodization: Happ-Genzel

Data Interpretation and Validation

A hypothetical FT-IR spectrum of this compound is presented below, with key peaks assigned based on the theoretical framework and data from analogous compounds.

Table 1: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3080 | Weak-Medium | Aromatic C-H Stretch (Thiophene Ring) |

| ~2960, ~2870 | Medium | Asymmetric & Symmetric C-H Stretch (Methyl Groups) |

| ~2840, ~2740 | Weak-Medium | Aldehydic C-H Stretch (Fermi Resonance Doublet) |

| ~1670 | Strong, Sharp | C=O Stretch (Conjugated Aldehyde) |

| ~1550 | Medium | C=C Stretch (Thiophene Ring) |

| ~1450 | Medium | Asymmetric C-H Bend (Methyl Groups) |

| ~1380 | Medium | Symmetric C-H Bend (Methyl Groups) |

| ~1230 | Medium | C-H In-Plane Bend (Thiophene Ring) |

| Fingerprint Region | Variable | C-S Stretch, C-H Out-of-Plane Bends, other skeletal vibrations |

Data Validation:

-

Consistency Check: Does the obtained spectrum align with the predicted vibrational modes? Are the key functional group peaks present (e.g., strong C=O stretch, aldehydic C-H doublet)?

-

Comparison with Analogs: How does the spectrum compare to that of thiophene-2-carboxaldehyde or other substituted thiophene aldehydes?[5][10]

-

Purity Assessment: Are there any unexpected peaks that might indicate the presence of impurities (e.g., a broad O-H stretch around 3300 cm⁻¹ could suggest the presence of a carboxylic acid impurity)?

Conclusion

FT-IR spectroscopy is an indispensable tool for the characterization of this compound. By combining a solid theoretical understanding of the molecule's vibrational properties with a rigorous and self-validating experimental protocol, researchers can obtain high-quality, reproducible data. This guide provides the foundational knowledge and practical insights necessary to leverage the full potential of FT-IR in the analysis of this important heterocyclic compound, thereby supporting advancements in drug discovery and materials science.

References

-

IOSR Journal of Applied Chemistry.

-

Shimadzu.

-

Bulletin of the Chemical Society of Japan.

-

International Journal of Scientific and Academic Research.

-

Pellet Press Die Sets.

-

Bruker.

-

Shimadzu.

-

Indonesian Journal of Science & Technology.

-

Chemistry LibreTexts.

-

Prime Scholars.

-

Scribd.

-

Taylor & Francis Online.

-

Course Hero.

-

YouTube.

-

ScienceDirect.

-

Chemistry LibreTexts.

-

ResearchGate.

-

ResearchGate.

-

PubChem.

-

Spectroscopy Online.

-

UCLA Chemistry and Biochemistry.

-

ResearchGate.

-

NIST WebBook.

Sources

- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 2. iosrjournals.org [iosrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. shimadzu.com [shimadzu.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 2-Thiophenecarboxaldehyde [webbook.nist.gov]

Mass spectrometry fragmentation of 4,5-Dimethylthiophene-2-carboxaldehyde

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4,5-Dimethylthiophene-2-carboxaldehyde

Abstract

This technical guide provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation pathways of this compound. As a Senior Application Scientist, this document synthesizes foundational principles of mass spectrometry with specific mechanistic insights relevant to substituted aromatic aldehydes and thiophene derivatives. We will explore the primary fragmentation mechanisms, including alpha-cleavages and characteristic neutral losses, which are critical for the structural elucidation and identification of this compound. This guide is intended for researchers and professionals in analytical chemistry, drug development, and materials science who utilize mass spectrometry for molecular characterization.

Introduction

This compound (C₇H₈OS, M.W. 140.2 g/mol ) is a substituted heterocyclic aldehyde. Like other thiophene derivatives, it serves as a valuable building block in the synthesis of pharmaceuticals and specialty chemicals.[1] The precise characterization of such molecules is fundamental to ensuring the quality and integrity of downstream applications.